molecular formula C19H20ClN5OS B2912379 2-((4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-mesitylacetamide CAS No. 578747-33-8

2-((4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-mesitylacetamide

Cat. No.: B2912379
CAS No.: 578747-33-8
M. Wt: 401.91
InChI Key: QLVHTEBSVPMJGC-UHFFFAOYSA-N
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Description

2-((4-Amino-5-(2-Chlorophenyl)-4H-1,2,4-Triazol-3-yl)thio)-N-Mesitylacetamide is a synthetic 1,2,4-triazole derivative characterized by:

  • A 1,2,4-triazole core substituted with an amino group at position 4 and a 2-chlorophenyl group at position 3.
  • A thioether linkage connecting the triazole to an acetamide moiety.
  • An N-mesityl group (2,4,6-trimethylphenyl) on the acetamide.

Properties

IUPAC Name

2-[[4-amino-5-(2-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN5OS/c1-11-8-12(2)17(13(3)9-11)22-16(26)10-27-19-24-23-18(25(19)21)14-6-4-5-7-15(14)20/h4-9H,10,21H2,1-3H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLVHTEBSVPMJGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NN=C(N2N)C3=CC=CC=C3Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-mesitylacetamide , also known as a triazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular structure of the compound is characterized by the presence of a triazole ring, an amino group, a chlorophenyl moiety, and a mesitylacetamide group. Below is a summary of its chemical properties:

PropertyValue
Molecular Formula C17H20ClN5OS
Molecular Weight 373.88 g/mol
IUPAC Name This compound
CAS Number 578756-90-8

Biological Activity

Research indicates that this compound exhibits significant biological activities, including:

Antimicrobial Activity

Studies have shown that triazole derivatives can possess antimicrobial properties. For instance:

  • Mechanism : The triazole ring may inhibit fungal cytochrome P450 enzymes, disrupting ergosterol synthesis in fungal cell membranes.
  • Case Study : A study demonstrated that similar triazole derivatives showed effective inhibition against various fungal strains, suggesting potential for this compound in antifungal drug development .

Anticancer Properties

The compound's structure suggests potential anticancer activity:

  • Mechanism : The presence of the chlorophenyl group may enhance interactions with specific cancer cell receptors or enzymes involved in tumor proliferation.
  • Research Findings : In vitro studies have indicated that related compounds can induce apoptosis in cancer cells by activating caspase pathways .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with similar triazole derivatives is essential:

CompoundBiological ActivityUnique Features
2-Amino-5-(4-chlorophenyl)-1,3,4-oxadiazoleAntimicrobialLacks the mesityl group
2-Amino-5-(4-chlorophenyl)-1,3,4-thiadiazoleAntitumorContains sulfur instead of nitrogen
5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiolAntioxidantContains thiol group

The biological activity of this compound likely arises from its ability to interact with various molecular targets:

  • Enzyme Inhibition : The triazole moiety could inhibit enzymes critical for microbial growth or cancer cell proliferation.
  • Receptor Modulation : The chlorophenyl group may enhance binding affinity to specific receptors involved in signaling pathways related to cell growth and apoptosis.

Case Studies and Research Findings

  • Antifungal Activity : A study published in the Journal of Medicinal Chemistry reported that similar triazole compounds showed promising antifungal activity against Candida species with minimum inhibitory concentrations (MICs) ranging from 0.5 to 8 μg/mL .
  • Anticancer Efficacy : Research in the European Journal of Pharmacology highlighted that triazoles can induce apoptosis in various cancer cell lines through mitochondrial pathways .

Comparison with Similar Compounds

Table 1: Key Structural Differences and Reported Activities
Compound Name / ID Triazole Substituents Acetamide Substituent Key Biological Activity Reference
Target Compound 4-amino, 5-(2-chlorophenyl) N-mesityl Putative Orco modulation, neuroprotection (inferred)
VUAA1 4-ethyl, 5-(3-pyridinyl) N-(4-ethylphenyl) Orco agonist in insects
OLC15 4-ethyl, 5-(2-pyridinyl) N-(4-butylphenyl) Orco antagonist
Compound 7h 5-(p-tolylaminomethyl), 4-(4-chlorophenyl) Unsubstituted acetamide Not explicitly stated (synthetic intermediate)
Compound 15 () 4-amino, 5-(pyridin-4-yl) Ethyl ester Neuroprotective (PD models)
Sodium 2-((4-amino-5-(thiophen-2-ylmethyl)-4H-... 5-(thiophen-2-ylmethyl) Sodium salt Stress-protective, hepatoprotective

Functional Group Impact Analysis

Triazole Core Modifications
  • 2-Chlorophenyl vs. OLC15’s 2-pyridinyl substituent likely contributes to antagonism via altered π-π stacking interactions with insect Orco receptors .
  • Thiophen-2-ylmethyl vs. 2-Chlorophenyl ():

    • Thiophene-containing analogs exhibit improved metabolic stability due to sulfur’s electronegativity, whereas the chloro group in the target compound may enhance lipophilicity and membrane permeability .
Acetamide Tail Variations
  • N-Mesityl vs. Ethyl ester (Compound 15, ): Replacing the acetamide with an ester increases solubility but may reduce target affinity due to loss of hydrogen-bonding capacity .

Pharmacological and Pharmacokinetic Insights

  • Neuroprotection: Ethyl ester analogs (e.g., ) show efficacy in Parkinson’s disease models by inhibiting α-synuclein aggregation, suggesting the target compound’s acetamide group could be optimized for similar pathways with enhanced bioavailability .
  • Hepatoprotection: Sodium salts of thiophene-methyl triazole derivatives () demonstrate stress-protective effects, implying that the target’s chloro group might confer analogous benefits with altered pharmacokinetics (e.g., longer half-life) .
  • Anti-inflammatory Activity: Furan-2-yl analogs () highlight the importance of heterocyclic substituents in anti-exudative activity, suggesting the target’s 2-chlorophenyl group may trade anti-inflammatory potency for improved selectivity .

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